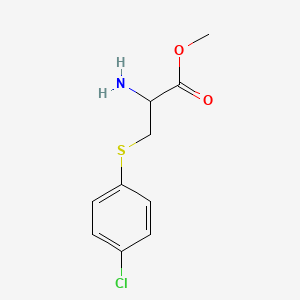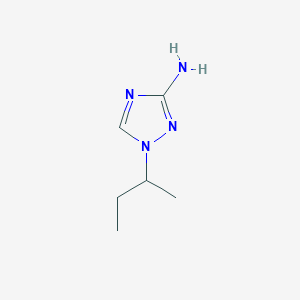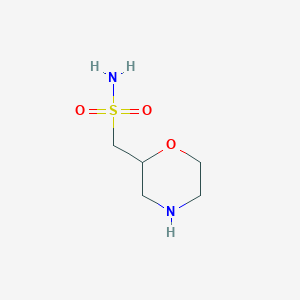amino}propanoic acid](/img/structure/B13515877.png)
3-{[(Tert-butoxy)carbonyl](3-hydroxypropyl)amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(Tert-butoxy)carbonylamino}propanoic acid is a chemical compound with the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxypropyl group, and a propanoic acid moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of amino acids with the tert-butoxycarbonyl group. . The reaction conditions usually involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid moiety can be reduced to alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Free amines.
Aplicaciones Científicas De Investigación
3-{(Tert-butoxy)carbonylamino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for potential therapeutic applications due to its ability to modify peptides and proteins.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protecting group for amino acids. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .
Comparación Con Compuestos Similares
Similar Compounds
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but contains a benzyl group instead of a hydroxypropyl group.
tert-Butyl hydrogen malonate: Contains a tert-butyl group but differs in its overall structure and reactivity.
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids .
Propiedades
Fórmula molecular |
C11H21NO5 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
3-[3-hydroxypropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12(6-4-8-13)7-5-9(14)15/h13H,4-8H2,1-3H3,(H,14,15) |
Clave InChI |
CTTXPICSHIKRSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCCO)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)







